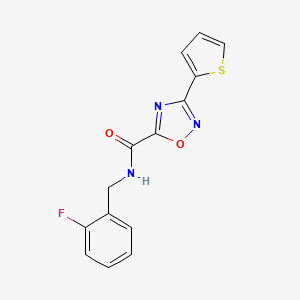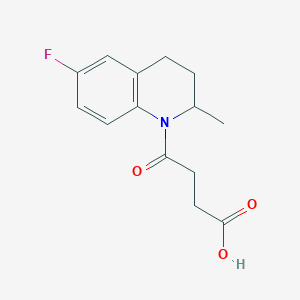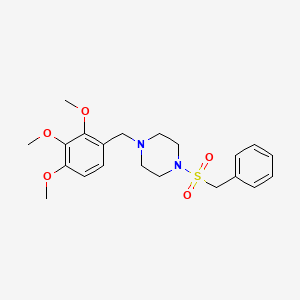![molecular formula C21H23BrN6O2 B10889594 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10889594.png)
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole and indole moiety
Métodos De Preparación
The synthesis of 1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of molecular iodine and hydrazines . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various pharmaceutical and biologically active compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, affecting pathways related to carbonic anhydrase, α-glycosidase, and cholinesterase . The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar compounds include other pyrazole and indole derivatives, such as:
- 4-((4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL)BENZONITRILE
- N-METHYL-1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]FULLERENE-C60-[1,9-C]PYRROLIDINE These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of pyrazole and indole moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H23BrN6O2 |
|---|---|
Peso molecular |
471.3 g/mol |
Nombre IUPAC |
1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23BrN6O2/c1-13-20(22)14(2)28(25-13)12-27-9-7-19(26-27)21(29)23-8-6-15-11-24-18-5-4-16(30-3)10-17(15)18/h4-5,7,9-11,24H,6,8,12H2,1-3H3,(H,23,29) |
Clave InChI |
DFHHBAYULGGOBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889513.png)
![(5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10889514.png)
![Ethyl 6-tert-butyl-2-{[(2-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10889517.png)
![methyl (4-bromo-2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10889519.png)
![1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10889524.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B10889538.png)
![(2E)-2-cyano-N-(2-methoxy-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10889547.png)
![1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10889554.png)
![{2-iodo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10889556.png)


![4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10889581.png)
![N-cyclopropyl-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10889583.png)

